3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone
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Overview
Description
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with a 3-nitrophenyl group at the 3-position and a propyl group at the 2-position. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 2-propyl anthranilic acid, followed by cyclization to form the quinazolinone ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-(3-aminophenyl)-2-propyl-4(3H)-quinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: 3-(3-nitrophenyl)-2-carboxyquinazolinone.
Scientific Research Applications
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinazolinone core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-nitrophenyl)-2-methyl-4(3H)-quinazolinone: Similar structure but with a methyl group instead of a propyl group.
3-(4-nitrophenyl)-2-propyl-4(3H)-quinazolinone: Similar structure but with the nitro group at the 4-position.
2-propyl-4(3H)-quinazolinone: Lacks the nitrophenyl group.
Uniqueness
3-(3-nitrophenyl)-2-propyl-4(3H)-quinazolinone is unique due to the specific positioning of the nitro and propyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 3-position allows for specific interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
3-(3-nitrophenyl)-2-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-6-16-18-15-10-4-3-9-14(15)17(21)19(16)12-7-5-8-13(11-12)20(22)23/h3-5,7-11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNQHBFKSRLSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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